2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN4/c1-8-11(13)12(10-6-14-4-5-15-10)16-17(8)7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSHAUNJMNVLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=NC=CN=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine (CAS No. 2098108-30-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. The following table summarizes the reported activities of similar pyrazole compounds:
| Activity | Example Compounds | Mechanism |
|---|---|---|
| Anti-inflammatory | Celecoxib | COX inhibition |
| Anticancer | Rimonabant | CB1 receptor antagonism |
| Antimicrobial | Phenylbutazone | Inhibition of bacterial growth |
| Antioxidant | Dipyrone | Free radical scavenging |
The biological activity of this compound may be attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar pyrazole compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may have similar properties.
- Receptor Modulation : Pyrazoles often interact with G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
Case Studies and Research Findings
Recent studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Cancer Research : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell proliferation through targeted kinase inhibition . The study found that compounds with structural similarities to this compound effectively reduced tumor growth in xenograft models.
- Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives possess significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COXs), which play a key role in inflammatory pathways . This suggests potential therapeutic applications for inflammatory diseases.
- Antimicrobial Properties : A review on pyrazole compounds reported their effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial activity . The structural features of this compound may contribute to similar effects.
Comparison with Similar Compounds
Key Observations :
- Halogenation: The iodine atom in the target compound may enhance stability and lipophilicity compared to non-halogenated analogs (e.g., ).
- Cyclopropylmethyl Group : This bulky substituent could increase steric hindrance, affecting binding interactions in biological systems compared to simpler alkyl groups (e.g., methyl in ) .
- Pyrazine Linkage : The pyrazine ring introduces aromatic nitrogen atoms, which may participate in hydrogen bonding or π-π stacking, contrasting with fused systems like pyrazolopyrimidines () or hydrazine derivatives ().
Physicochemical Properties
- Hydrogen Bonding : The pyrazine nitrogen atoms may form N–H⋯N/O bonds, as seen in ’s pyrazole derivatives, but with distinct geometries due to the aromatic pyrazine ring .
- Solubility : The iodine atom and cyclopropylmethyl group likely reduce aqueous solubility compared to hydroxyl-substituted pyrazoles (e.g., ).
- Thermal Stability : Iodo-substituted compounds often exhibit lower thermal stability than their chloro/bromo analogs, which may influence storage conditions .
Preparation Methods
Suzuki Cross-Coupling to Form the Pyrazine-Pyrazolyl Bond
The crucial step to assemble the target molecule involves a Suzuki-Miyaura cross-coupling reaction between the iodinated pyrazole intermediate and a 2-halopyrazine derivative:
Reaction conditions : The aryl halide (2-halopyrazine) and the pyrazole boronic acid or pinacol ester are reacted in dry DMF or DME solvent with cesium carbonate as base and PdCl₂(PPh₃)₂ as catalyst under nitrogen atmosphere. The reaction temperature is maintained between 85–100 °C until complete conversion is confirmed by LC-MS.
Workup : After reaction completion, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
Purification : The crude product is purified by flash column chromatography using petroleum ether and ethyl acetate mixtures.
This step efficiently forms the C-C bond linking the pyrazine ring to the substituted pyrazole, yielding the target compound or its immediate precursor.
Analytical Data and Purity Confirmation
NMR Spectroscopy : The intermediates and final product are characterized by ¹H NMR, showing distinctive singlets for pyrazole protons and multiplets for the cyclopropylmethyl group.
Mass Spectrometry and LC-MS : Reaction progress and product purity are monitored by LC-MS, confirming molecular weight and conversion.
Physical Properties : The final compound is typically obtained as a solid or oil, depending on the purification method.
Data Summary Table for Key Preparation Steps
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of pyrazole boronic ester | 4-pyrazoleboronic acid pinacol ester + cyclopropylmethyl halide | K₂CO₃, DMF, 60 °C, monitored by TLC | ~32 | Purified by FCC |
| Iodination (electrophilic) | Alkylated pyrazole | Iodine reagent, controlled conditions | Not specified | Enables Suzuki coupling |
| Suzuki Coupling | 2-halopyrazine + pyrazole boronic ester | PdCl₂(PPh₃)₂, Cs₂CO₃, DMF/DME, 85–100 °C, N₂ atmosphere | Not specified | Purified by FCC |
Additional Considerations
Reagent Purity and Dryness : Use of dry solvents and inert atmosphere is critical for high yields in Suzuki coupling.
Reaction Monitoring : TLC and LC-MS are essential for tracking reaction progress and avoiding overreaction or side products.
Safety : Handling of iodine reagents and palladium catalysts requires appropriate safety precautions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
